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Compound of Interest

Compound Name: 4-Chloro-3,5-dimethylisoxazole

Cat. No.: B085836

A comparative analysis of isoxazole analogs reveals that the substitution of a methyl group with
a trifluoromethyl group at the C-4 position of the isoxazole ring can lead to a significant
increase in cytotoxic activity against human cancer cell lines. This enhancement in potency
underscores the critical role of the trifluoromethyl moiety in modern drug design and
development.

Recent studies have demonstrated that modifying a 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-
ylisoxazole scaffold by replacing a hydrogen atom with a trifluoromethyl (-CF3) group can
boost its anticancer efficacy by nearly eightfold.[1][2] This substitution has been shown to
improve various physicochemical properties of the molecule, including metabolic stability,
membrane permeability, and lipophilicity, which can contribute to improved bioavailability and
target binding affinity.[3][4]

Comparative Bioactivity Data

The following table summarizes the in vitro cytotoxic activity of the trifluoromethylated isoxazole
analog compared to its non-trifluoromethylated counterpart against the human breast cancer
cell line MCF-7. The half-maximal inhibitory concentration (IC50) is a measure of the
concentration of a drug that is required for 50% inhibition of a biological process.
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Compound ID R Group at C-4 Target Cell Line IC50 (pM)
14 H MCF-7 19.72[1][2][5]
29 CF3 MCF-7 2.63[1][2][5]

Mechanism of Action: Induction of Apoptosis

Further mechanistic studies have revealed that these isoxazole derivatives exert their
anticancer effects by inducing programmed cell death, or apoptosis.[1][2] This process is a
crucial pathway for eliminating cancerous cells. The trifluoromethylated analog, 2g, was found

to be a potent inducer of apoptosis in MCF-7 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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